molecular formula C8H5F4NO3 B15318925 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol

2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol

Cat. No.: B15318925
M. Wt: 239.12 g/mol
InChI Key: UYGYINOQJOTYFR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H5F4NO3. This compound is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-Fluoro-2-nitrobenzaldehyde} + \text{Trifluoroacetaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of trifluoroacetophenone derivatives.

    Reduction: Formation of 2,2,2-trifluoro-1-(5-fluoro-2-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
  • 2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol

Uniqueness

2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of both trifluoromethyl and nitrophenyl groups provides a distinctive combination of electronic and steric effects, making it valuable for various research and industrial purposes.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H5F4NO3

Molecular Weight

239.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H5F4NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H

InChI Key

UYGYINOQJOTYFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

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